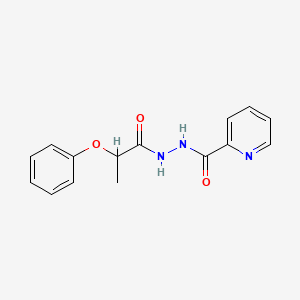methanolate](/img/structure/B11621468.png)
(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a hydroxy group attached to a dihydropyrrolone core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-1-(1,3-Benzothiazol-3-ium-2-yl)-2-(2-Fluorphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate beinhaltet in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg könnte Folgendes beinhalten:
Bildung des Benzothiazolium-Kerns: Dies kann durch Cyclisierung von o-Aminothiophenol mit einem geeigneten Aldehyd erreicht werden.
Einführung der Fluorphenylgruppe: Dieser Schritt könnte eine nucleophile aromatische Substitutionsreaktion beinhalten.
Bildung der Dioxopyrrolidin-Einheit: Diese kann durch eine Kondensationsreaktion unter Beteiligung eines Diketons und eines Amins synthetisiert werden.
Letzte Kupplungsreaktion: Der letzte Schritt würde die Kupplung der Zwischenprodukte unter spezifischen Bedingungen beinhalten, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, Prinzipien der grünen Chemie und fortschrittlicher Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Benzothiazolium-Kern oder an der Dioxopyrrolidin-Einheit.
Reduktion: Reduktionsreaktionen könnten die Fluorphenylgruppe oder den Benzothiazolium-Kern betreffen.
Substitution: Substitutionsreaktionen könnten an der Fluorphenylgruppe oder am Benzothiazolium-Kern auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab. So kann Oxidation beispielsweise Chinone liefern, während Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung könnte als Katalysator oder Katalysatorvorläufer in organischen Reaktionen dienen.
Synthese: Sie könnte als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden.
Biologie
Arzneimittelentwicklung:
Biologische Sonden: Könnte als Sonde in biologischen Assays verwendet werden, um verschiedene biochemische Pfade zu untersuchen.
Medizin
Therapeutische Mittel: Mögliche Verwendung als therapeutisches Mittel für verschiedene Krankheiten, abhängig von seiner biologischen Aktivität.
Industrie
Materialwissenschaften: Anwendungen bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Elektronik: Mögliche Verwendung bei der Entwicklung organischer elektronischer Bauelemente.
5. Wirkmechanismus
Der Wirkmechanismus von (E)-1-(1,3-Benzothiazol-3-ium-2-yl)-2-(2-Fluorphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit bestimmten molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren, deren Aktivität modulieren und zu einem therapeutischen Effekt führen. Die beteiligten Pfade könnten Signaltransduktion, Genexpression oder Stoffwechselwege umfassen.
Wirkmechanismus
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzothiazolium-Derivate: Verbindungen mit einem ähnlichen Benzothiazolium-Kern.
Fluorphenyl-Derivate: Verbindungen, die eine Fluorphenylgruppe aufweisen.
Dioxopyrrolidin-Derivate: Verbindungen mit einer Dioxopyrrolidin-Einheit.
Einzigartigkeit
(E)-1-(1,3-Benzothiazol-3-ium-2-yl)-2-(2-Fluorphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate ist einzigartig aufgrund der Kombination dieser drei verschiedenen Einheiten in einem einzigen Molekül, was einzigartige chemische und biologische Eigenschaften verleihen könnte, die in einfacheren Analoga nicht zu finden sind.
Eigenschaften
Molekularformel |
C25H17FN2O3S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(4E)-1-(1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H17FN2O3S/c1-14-10-12-15(13-11-14)22(29)20-21(16-6-2-3-7-17(16)26)28(24(31)23(20)30)25-27-18-8-4-5-9-19(18)32-25/h2-13,21,29H,1H3/b22-20+ |
InChI-Schlüssel |
ZUYXSMSVFBPRLK-LSDHQDQOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5F)/O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)
![diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)
![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)

![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
![Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621465.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621476.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621481.png)
